2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

Medicinal Chemistry Organic Synthesis Building Blocks

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CAS 1052606-76-4) is a heterobifunctional small molecule comprising an electron-rich primary aniline moiety and a pyrazole ring connected via a flexible ethoxy linker. The ortho-substitution pattern on the aniline ring distinguishes it from meta- and para-regioisomers and imparts unique physicochemical and reactivity profiles.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1052606-76-4
Cat. No. B3078667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline
CAS1052606-76-4
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OCCN2C=CC=N2
InChIInChI=1S/C11H13N3O/c12-10-4-1-2-5-11(10)15-9-8-14-7-3-6-13-14/h1-7H,8-9,12H2
InChIKeyIYYONLRADOVHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CAS 1052606-76-4): A Versatile Ortho-Substituted Pyrazole-Aniline Hybrid Building Block for Drug Discovery and Chemical Biology


2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CAS 1052606-76-4) is a heterobifunctional small molecule comprising an electron-rich primary aniline moiety and a pyrazole ring connected via a flexible ethoxy linker. The ortho-substitution pattern on the aniline ring distinguishes it from meta- and para-regioisomers and imparts unique physicochemical and reactivity profiles. This compound serves as a key synthetic intermediate in medicinal chemistry campaigns, particularly for generating libraries of pyrazole-containing kinase inhibitors and other bioactive scaffolds . Its commercial availability in high purity (≥97%) from multiple suppliers supports reproducible research and large-scale synthesis efforts .

Why Regioisomeric and Heteroatom-Substituted Analogs of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline Are Not Interchangeable in Medicinal Chemistry


The ortho-ethoxy aniline substitution pattern of 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline imparts distinct steric and electronic properties that directly influence binding affinity, metabolic stability, and synthetic accessibility compared to meta- or para-regioisomers. The ortho position allows for intramolecular hydrogen bonding between the aniline NH2 and the ether oxygen, which can modulate basicity and nucleophilicity in subsequent coupling reactions. Furthermore, the pyrazole ring serves as a metabolically stable phenol bioisostere, but the exact regioisomeric placement of the ethoxy linker dictates the spatial orientation of the pyrazole in target binding pockets. Consequently, substituting a meta- or para-isomer without rigorous SAR validation can lead to significant loss of potency or altered selectivity in lead optimization programs .

Quantitative Differentiators: Direct Comparisons Between 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline and Its Closest Analogs


Regioisomeric Purity and Commercial Availability: Ortho vs. Meta vs. Para Substitution

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (ortho-isomer) is commercially available with a guaranteed purity of ≥98% from multiple vendors . In contrast, the corresponding meta-isomer (3-[2-(1H-pyrazol-1-yl)ethoxy]aniline, CAS 1152819-54-9) is typically offered at 95% purity , and the para-isomer (4-[2-(1H-pyrazol-1-yl)ethoxy]aniline) is not widely cataloged and often requires custom synthesis. This disparity in commercial quality and accessibility directly impacts the reproducibility of synthetic campaigns and the cost-efficiency of library production.

Medicinal Chemistry Organic Synthesis Building Blocks

Intramolecular Hydrogen Bonding Capacity: Ortho-Ethoxy Aniline vs. Phenol and Other Linkers

The ortho-ethoxy aniline motif in 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline enables a six-membered intramolecular hydrogen bond (IMHB) between the aniline NH2 and the ether oxygen. This IMHB is absent in the corresponding phenol analog (2-(2-(1H-pyrazol-1-yl)ethoxy)phenol) and in the meta- and para-aniline regioisomers. Quantitative computational studies on related ortho-alkoxy anilines estimate an IMHB stabilization energy of approximately 2–3 kcal/mol, which reduces the effective basicity (pKa) of the aniline by ~1.5 units compared to the para-isomer [1]. This modulation influences both the compound's reactivity in amide coupling and its membrane permeability in biological assays.

Physicochemical Properties Drug Design Bioisosteres

Pyrazole as a Metabolically Stable Phenol Bioisostere: Class-Level Advantage

The pyrazole ring in 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline acts as a lipophilic and metabolically stable bioisostere of a phenol group . In contrast to phenolic analogs, which are susceptible to rapid glucuronidation and sulfation, pyrazole-containing compounds often exhibit enhanced metabolic stability. While direct comparative microsomal stability data for this specific compound are not publicly available, class-level studies demonstrate that N-aryl pyrazoles generally show >50% reduction in intrinsic clearance compared to corresponding phenols in human liver microsome assays [1]. This trend supports the use of pyrazole-aniline hybrids in programs where oxidative metabolism or phase II conjugation is a liability.

Medicinal Chemistry Metabolic Stability Bioisosteres

Patent Landscape: Ortho-Substituted Pyrazole-Anilines as Privileged Kinase Inhibitor Scaffolds

Ortho-substituted pyrazole-ethoxy aniline motifs are recurrently claimed in patent applications targeting p38 MAP kinase, Aurora kinases, and FGFR [1][2]. For instance, US10246456 exemplifies numerous ortho-alkoxy aniline derivatives as key intermediates in the synthesis of potent kinase inhibitors. While the exact IC50 values for 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline itself are not disclosed (as it is an intermediate, not a final drug candidate), its structural similarity to patented active compounds strongly validates its utility in generating bioactive molecules. In contrast, the meta- and para-regioisomers appear far less frequently in kinase inhibitor patent literature, suggesting the ortho-substitution pattern is a privileged geometry for achieving optimal kinase hinge-binding interactions.

Kinase Inhibitors Patent Analysis Lead Generation

Synthetic Accessibility and Cost-Efficiency: Ortho vs. Substituted Analogs

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline can be synthesized via a straightforward nucleophilic substitution of 2-chloroethanol with 1H-pyrazole, followed by coupling with 2-aminophenol . This two-step route is amenable to multi-gram scale production. In comparison, analogs bearing additional substituents on the pyrazole ring (e.g., 4-ethoxy-1H-pyrazol-1-yl derivatives) require more complex, lower-yielding syntheses . The commercial price point for the target compound (approximately $50–100/g for 97% purity) is significantly lower than that of more elaborated pyrazole-aniline hybrids (often >$200/g), reflecting its greater synthetic accessibility and economies of scale. This cost advantage is critical for large-scale library synthesis and in vivo studies.

Process Chemistry Cost Analysis Scalability

Optimal Research and Industrial Application Scenarios for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline Based on Quantitative Differentiation


Medicinal Chemistry: p38 MAP Kinase and Aurora Kinase Inhibitor Lead Optimization

Leverage the ortho-substituted pyrazole-aniline scaffold as a privileged starting point for generating focused kinase inhibitor libraries. The intramolecular hydrogen bond capacity and metabolic stability advantages over phenol-based isosteres (Section 3, Evidence Items 2 and 3) support its use in designing compounds with improved pharmacokinetic profiles. The high commercial purity (≥98%) ensures that initial SAR studies are not confounded by regioisomeric impurities .

Process Chemistry: Multi-Gram Synthesis of Advanced Intermediates

Utilize the cost-efficient and scalable two-step synthesis (Section 3, Evidence Item 5) to produce multi-gram quantities of this building block for subsequent diversification. The lower price point compared to more complex pyrazole analogs reduces the financial risk associated with early-stage process development and enables the exploration of diverse reaction conditions .

Chemical Biology: Probe Development Targeting Kinase-Dependent Pathways

Employ 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline as a core scaffold for developing chemical probes to interrogate kinase signaling. The validated occurrence of this ortho-substitution pattern in kinase inhibitor patents (Section 3, Evidence Item 4) increases the likelihood of generating tool compounds with target engagement. The flexible ethoxy linker allows for the attachment of fluorescent tags or biotin without disrupting key binding interactions [1].

Academic Research: Building Block for Methodological Studies and SAR Exploration

Adopt this compound as a model substrate for developing new synthetic methodologies, such as transition-metal-catalyzed C–N coupling reactions or directed C–H functionalization. Its dual functionality (aniline and pyrazole) and ortho-directing group capability (via IMHB) make it an ideal candidate for reaction discovery and mechanistic investigations. The wide commercial availability ensures reproducibility across research groups .

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